
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide, also known as DBIBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DBIBB is a synthetic compound that belongs to the benzisothiazolone family and has been shown to exhibit various biological activities.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide' involves a series of reactions starting from commercially available starting materials.
Starting Materials
2-fluorobenzene, acryloyl chloride, sodium hydride, 2-aminothiophenol, phosphorus pentoxide, acetic anhydride, propanoic acid
Reaction
Step 1: Nitration of 2-fluorobenzene with nitric acid to obtain 2-fluoronitrobenzene., Step 2: Reduction of 2-fluoronitrobenzene with sodium hydride to obtain 2-fluoroaniline., Step 3: Acylation of 2-fluoroaniline with acryloyl chloride to obtain N-(2-fluorophenyl)acrylamide., Step 4: Cyclization of N-(2-fluorophenyl)acrylamide with 2-aminothiophenol in the presence of phosphorus pentoxide to obtain 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)prop-2-enamide., Step 5: Reduction of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)prop-2-enamide with sodium borohydride to obtain 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide.
Mechanism Of Action
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. HDAC inhibitors, such as 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide, block the activity of HDACs, leading to an increase in histone acetylation and the activation of gene expression. The activation of gene expression by HDAC inhibitors has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical And Physiological Effects
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been shown to exhibit various biochemical and physiological effects. In particular, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been found to induce cell cycle arrest and apoptosis in cancer cells. 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus.
Advantages And Limitations For Lab Experiments
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been shown to exhibit potent biological activity at relatively low concentrations, making it a useful tool for studying the role of HDACs in gene expression and disease. However, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide also has some limitations. It has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in some experiments. Additionally, the exact mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide is not fully understood, which can make it difficult to interpret some experimental results.
Future Directions
There are several future directions for the study of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide. One direction is to investigate the potential therapeutic applications of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the development of more potent and selective HDAC inhibitors, including 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide derivatives, could lead to the discovery of new drugs for the treatment of various diseases. Finally, the elucidation of the exact mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide could provide insights into the regulation of gene expression and the development of new therapies.
Scientific Research Applications
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In particular, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
N-(2-fluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-12-6-2-3-7-13(12)18-15(20)9-10-19-16(21)11-5-1-4-8-14(11)24(19,22)23/h1-8H,9-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOADYONRZDYYJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

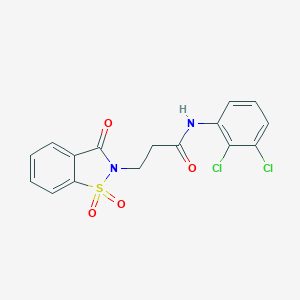
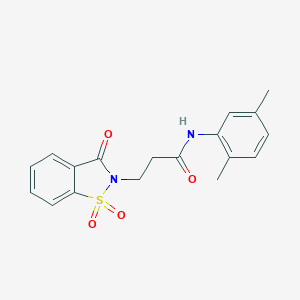
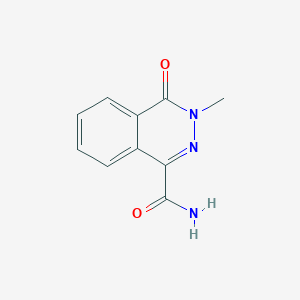
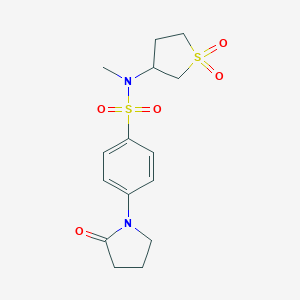
![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)
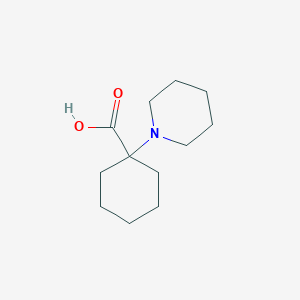
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)

![1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol](/img/structure/B479695.png)
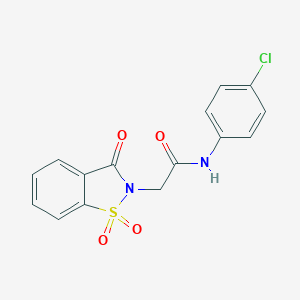
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
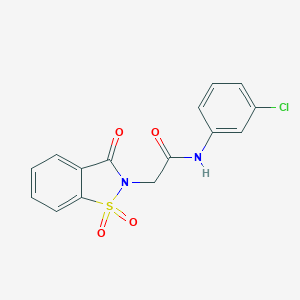
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)